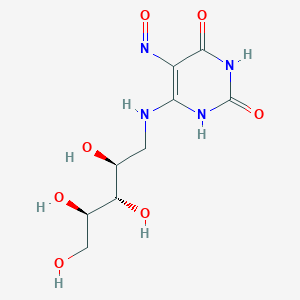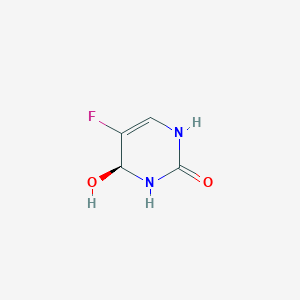![molecular formula C10H20O6P2S B10776730 S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate](/img/structure/B10776730.png)
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate is an organic compound belonging to the class of acyclic monoterpenoids. It is a small molecule with a chemical formula of C10H20O6P2S and a molecular weight of 330.275 g/mol . This compound is characterized by its unique structure, which includes a monoterpenoid backbone and a thiophosphate group.
Preparation Methods
The synthesis of S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate typically involves the reaction of a suitable monoterpenoid precursor with thiophosphoric acid derivatives under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Preparation of the monoterpenoid precursor, such as geraniol or nerol, through extraction or chemical synthesis.
Step 2: Reaction of the monoterpenoid precursor with thiophosphoric acid derivatives, such as thiophosphoryl chloride, in the presence of a base like pyridine or triethylamine.
Chemical Reactions Analysis
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The thiophosphate group can undergo substitution reactions with nucleophiles like amines or alcohols, forming substituted derivatives.
Scientific Research Applications
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate involves its interaction with specific molecular targets and pathways. The compound is known to target enzymes involved in prenylation processes, such as prenyltransferases. By inhibiting or modulating these enzymes, the compound can affect various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate can be compared with other similar compounds, such as:
Geranyl thiophosphate: Similar in structure but lacks the specific thiophosphate group.
Neryl thiophosphate: Another related compound with a different isomeric form of the monoterpenoid backbone.
Farnesyl thiophosphate: A longer-chain monoterpenoid with similar functional groups but different biological activities.
Properties
Molecular Formula |
C10H20O6P2S |
|---|---|
Molecular Weight |
330.28 g/mol |
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl]sulfanyl-phosphonooxyphosphinic acid |
InChI |
InChI=1S/C10H20O6P2S/c1-9(2)5-4-6-10(3)7-8-19-18(14,15)16-17(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/b10-7- |
InChI Key |
AKIXWSDUEPPMKM-YFHOEESVSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CSP(=O)(O)OP(=O)(O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


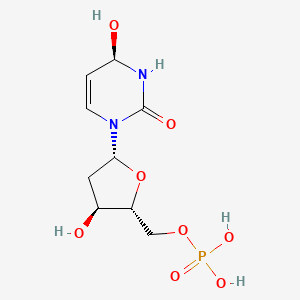

![n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B10776662.png)
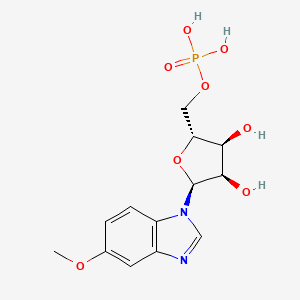
![2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide]](/img/structure/B10776679.png)
![(3aR,4R,5S,6S,6aS)-2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B10776684.png)
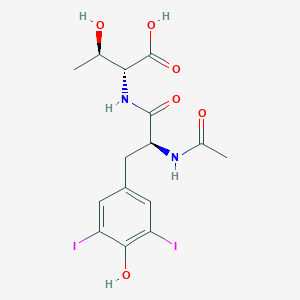
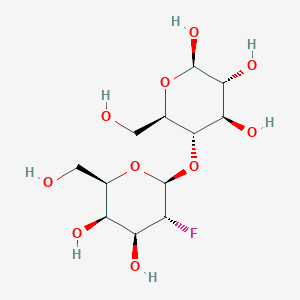
![(2R)-2-amino-3-[[(3R,5R)-5-[(R)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid](/img/structure/B10776707.png)
![[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B10776721.png)
![(2R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(4-iodobenzyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776726.png)
![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)
